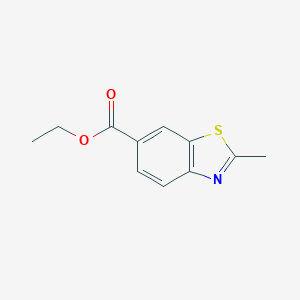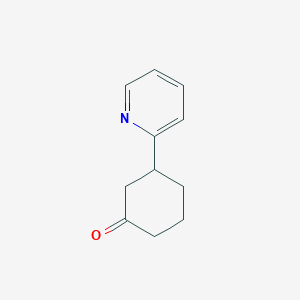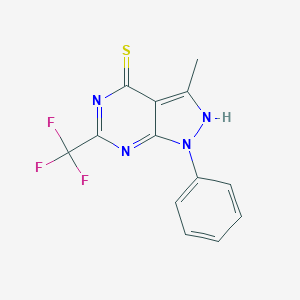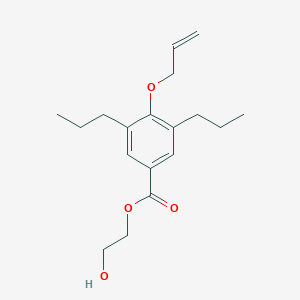
QHGIPKXRRAGDMI-UHFFFAOYSA-M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is a quaternary ammonium compound with the molecular formula C24H36NOI. It is known for its unique structure, which includes a diisopropylammonium group and a diphenylpropoxyethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide typically involves the alkylation of diisopropylamine with 2-(3,3-diphenylpropoxy)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation and crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium bromide in an aqueous or organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium chloride or bromide.
Oxidation Reactions: Formation of corresponding oxides.
Reduction Reactions: Formation of amines.
Aplicaciones Científicas De Investigación
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving cell membrane interactions and ion transport.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide involves its interaction with cell membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to various biological effects. It can also interact with specific molecular targets, such as enzymes and receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used in organic synthesis.
Tetramethylammonium iodide: A quaternary ammonium compound with similar properties but different structure.
Uniqueness
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cell membranes and ion channels sets it apart from other similar compounds .
Propiedades
Número CAS |
102571-24-4 |
|---|---|
Fórmula molecular |
C24H36INO |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
2-(3,3-diphenylpropoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C24H36NO.HI/c1-20(2)25(5,21(3)4)17-19-26-18-16-24(22-12-8-6-9-13-22)23-14-10-7-11-15-23;/h6-15,20-21,24H,16-19H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
QHGIPKXRRAGDMI-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
SMILES canónico |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Sinónimos |
2-(3,3-diphenylpropoxy)ethyl-methyl-dipropan-2-yl-azanium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)







![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)

![2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid](/img/structure/B10464.png)
